N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Overview
Description
N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of an isopropyl group, a nitrophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide typically involves the reaction of 4-nitroaniline with isopropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinecarboxamide. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product. The choice of solvents and catalysts is crucial to achieve efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted pyrrolidinecarboxamides, and other functionalized compounds.
Scientific Research Applications
N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)pyrrolidine-2-carboxamide
- 1-isopropyl-3-pyrrolidinecarboxamide
- N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is unique due to the presence of both the isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9(2)16-8-10(7-13(16)18)14(19)15-11-3-5-12(6-4-11)17(20)21/h3-6,9-10H,7-8H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGCYVQAMIGXEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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